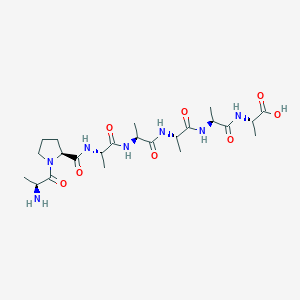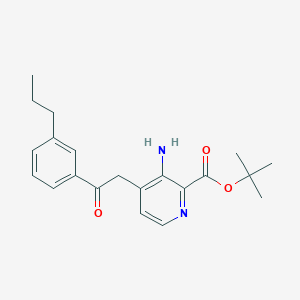
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a phenyl ring with a propyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a pyridine derivative, the amino group can be introduced via nucleophilic substitution.
Boc Protection: The amino group is then protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino group.
Formation of the Ethanone Linkage: The ethanone linkage can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the phenyl ring using propyl halide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反应分析
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl) for Boc deprotection, various alkyl halides for further substitution
Major Products Formed
Oxidation: 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)acetic acid
Reduction: 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanol
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyridine derivatives.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: As a precursor in the synthesis of materials with specific properties.
作用机制
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The Boc-protected amino group could be deprotected in vivo, allowing the free amine to participate in biochemical reactions.
相似化合物的比较
Similar Compounds
2-(2-Amino-4-pyridyl)-1-(3-propylphenyl)ethanone: Similar structure but without the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Similar structure but without the propyl group on the phenyl ring.
Uniqueness
2-(2-Boc-amino-4-pyridyl)-1-(3-propylphenyl)ethanone is unique due to the combination of the Boc-protected amino group, the ethanone linkage, and the propyl-substituted phenyl ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
365428-03-1 |
|---|---|
分子式 |
C21H26N2O3 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
tert-butyl 3-amino-4-[2-oxo-2-(3-propylphenyl)ethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-5-7-14-8-6-9-15(12-14)17(24)13-16-10-11-23-19(18(16)22)20(25)26-21(2,3)4/h6,8-12H,5,7,13,22H2,1-4H3 |
InChI 键 |
NPQURHWVAJISHK-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=CC=C1)C(=O)CC2=C(C(=NC=C2)C(=O)OC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
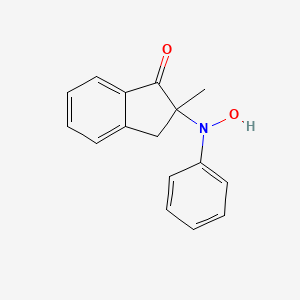
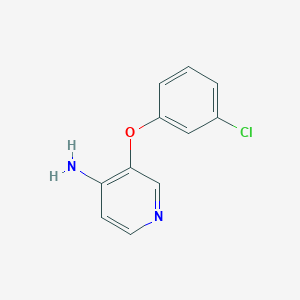




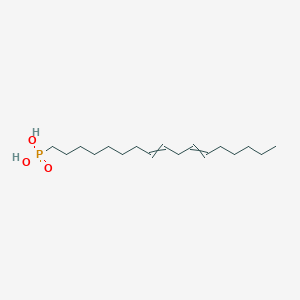
![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
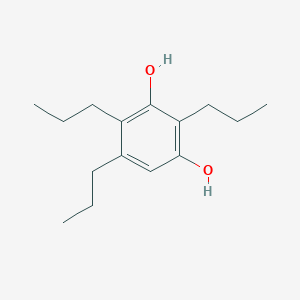
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14249181.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
